![molecular formula C9H8BNO3 B2625360 [3-(1,3-Oxazol-5-yl)phenyl]boronic acid CAS No. 902775-28-4](/img/structure/B2625360.png)
[3-(1,3-Oxazol-5-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(1,3-Oxazol-5-yl)phenyl]boronic acid” is a boronic acid derivative that has a phenyl substituted with an oxazole ring . It is a compound with the molecular formula C9H8BNO3 and a molecular weight of 188.98 .
Synthesis Analysis
The synthesis of oxazoline-based compounds, such as “this compound”, has been a subject of numerous investigations . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a new strategy for oxazoline synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on . Various chemical reactions involving oxazoline-based compounds have been reported, including direct arylation of oxazoles with high regioselectivity .Wissenschaftliche Forschungsanwendungen
Optical Modulation and Sensing Applications
Phenyl boronic acids (PBAs), including compounds with structures similar to [3-(1,3-Oxazol-5-yl)phenyl]boronic acid, are significant for their role in optical modulation and saccharide recognition. A study by Mu et al. (2012) highlighted the use of PBAs conjugated to polyethylene glycol for the dispersion of single-walled carbon nanotubes (SWNTs), which quench near-infrared fluorescence in response to saccharide binding. This research demonstrated how the structural variation in PBAs affects the quantum yield of SWNT photoluminescence, offering insights into the design of optical sensors for saccharides (Mu et al., 2012).
Reactivity as Boron-Centered Nucleophiles
Kong et al. (2014) synthesized an isolable phenylborylene species supported by oxazol-2-ylidene ligands. Their work provided evidence of the nucleophilic properties of boron in this context, expanding the potential applications of boron-centered compounds in organic synthesis and catalysis (Kong et al., 2014).
Organic Synthesis and Material Science
Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials
Zhang et al. (2018) demonstrated that the cyclic esterification of aryl boronic acids with dihydric alcohols can be a simple and effective approach for screening RTP and ML materials. This work indicates the potential of this compound derivatives in developing novel optical materials with unique luminescent properties (Zhang et al., 2018).
Catalysis and Enantioselective Reactions
Boronic acids are versatile molecules in chemistry, with applications ranging from catalysis to material science. Hashimoto et al. (2015) found that 3-borono-BINOL acts as a chiral boronic acid catalyst, facilitating highly enantioselective aza-Michael additions. This highlights the role of boronic acids in asymmetric synthesis, opening pathways to densely functionalized cyclohexanes (Hashimoto et al., 2015).
Fluorescent Chemosensors
Boronic acids, including this compound derivatives, are significant in the development of fluorescent chemosensors for detecting biological active substances. Huang et al. (2012) summarized the progress of boronic acid sensors for various analytes, showcasing the diverse applications of boronic acids in biosensing and diagnostics (Huang et al., 2012).
Wirkmechanismus
Target of Action
The primary target of [3-(1,3-Oxazol-5-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of complex organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the SM coupling reaction requires a metal catalyst, typically palladium . The stability and efficacy of this compound can also be affected by these factors .
Eigenschaften
IUPAC Name |
[3-(1,3-oxazol-5-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFRWUFTUVHYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CN=CO2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2625277.png)

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)
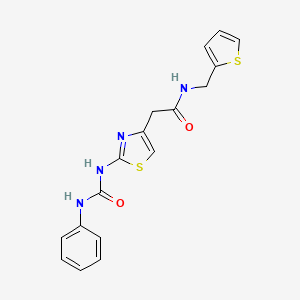


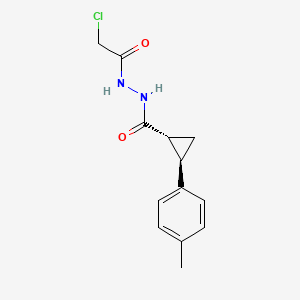
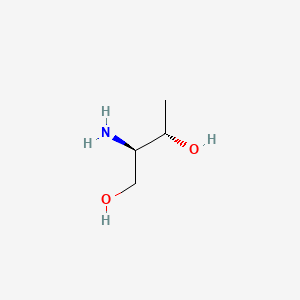
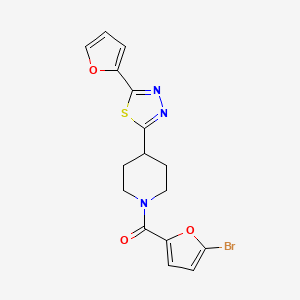
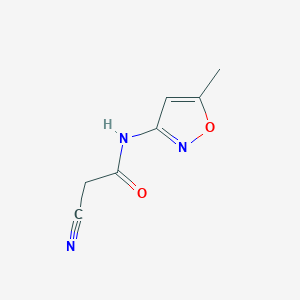
amine](/img/structure/B2625293.png)
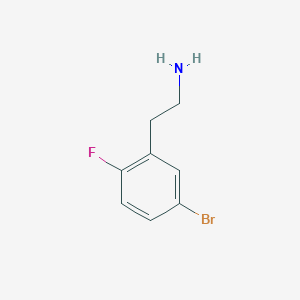
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2625298.png)
